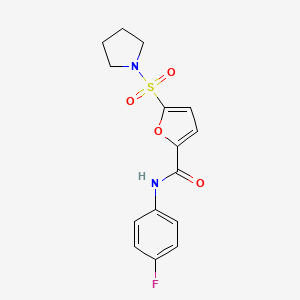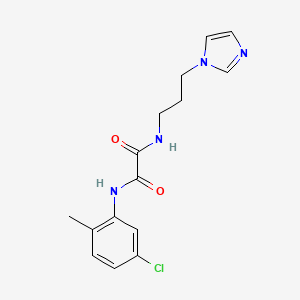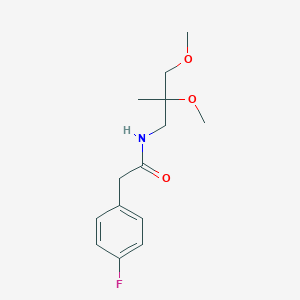![molecular formula C8H13N3O B2862081 (NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine CAS No. 1865672-06-5](/img/structure/B2862081.png)
(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry . The compound also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the rest of the molecule by a double bond .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the methylidene group would likely be key structural features .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring and the methylidene group. Pyrazoles can undergo a variety of reactions, including substitutions and additions . The methylidene group, with its double bond, could also be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole ring could contribute to its aromaticity and stability .Applications De Recherche Scientifique
Neuroprotective Properties in Parkinson's Disease Models A study highlights the neuroprotective effects of a propargylamine derivative, CGP 3466, in models relevant to Parkinson's disease. It exhibited antiapoptotic properties, protected dopaminergic neurons in vitro and in vivo, and improved motor function in lesioned rats, suggesting potential therapeutic applications for neurodegenerative diseases (Waldmeier, Spooren, & Hengerer, 2000).
Heterocyclic Compound Synthesis Research on the synthesis of spiro-fused (C2)-azirino-(C4)-pyrazolones introduced a new heterocyclic system. This work detailed the reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles with hydroxylamine, leading to the formation of "oximes" and further heterocyclic compounds through subsequent reactions, which could have implications for the development of new materials or pharmaceuticals (Holzer et al., 2003).
Advanced Glycation End-Product Formation A study explored the role of Methylglyoxal (MG), a reactive alpha-oxoaldehyde, in forming advanced glycation end-products (AGEs) through its interaction with arginine and lysine residues. This research sheds light on the potential implications of MG and similar compounds in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
Microwave-Assisted Synthesis of Nitrogen Donor Tripods The synthesis of N,N-bis(pyrazole-1-yl-methyl) alkylamines was achieved under microwave irradiation, demonstrating an efficient method for preparing mixed nitrogen donor tripodal molecules. This approach could be significant for applications requiring specific nitrogen-containing ligands or catalysts (Touzani et al., 2001).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(NE)-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)8-7(4-9-12)5-11(3)10-8/h4-6,12H,1-3H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARQSLNMXDQQLF-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN(C=C1/C=N/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

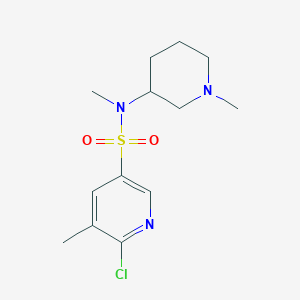


![1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2862003.png)

![4-chloro-2-{(E)-[(3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2862008.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2862009.png)
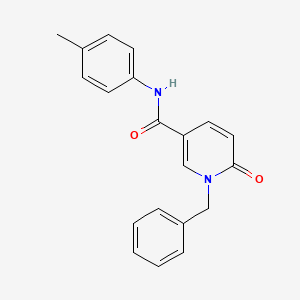
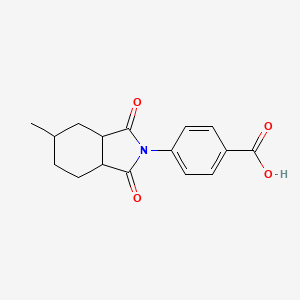
![1-[(5-Chlorothien-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2862014.png)

